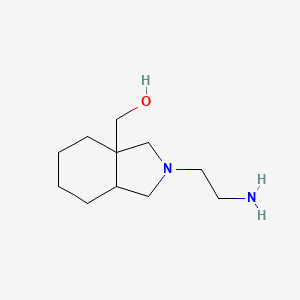

(2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol

Description

Key Conformational Features:

- Bridgehead Substituents : The methanol group at the 3a position adopts a pseudoaxial orientation due to steric constraints imposed by the bicyclic framework. This orientation minimizes nonbonded interactions with the adjacent cyclohexane ring.

- Aminoethyl Side Chain : The 2-aminoethyl group exhibits flexibility, with the -NH$$_2$$ moiety participating in intramolecular hydrogen bonding with the methanol’s hydroxyl group. This interaction stabilizes a folded conformation in nonpolar solvents.

- Ring Puckering : The cyclohexane ring adopts a chair conformation , while the pyrrolidine ring exhibits slight puckering to accommodate the substituents.

Table 2: Computed Geometrical Parameters (DFT Calculations)

| Parameter | Value (Å or °) |

|---|---|

| C3a-O Bond Length | 1.43 Å |

| N1-C2-C7-C8 Dihedral | 112.5° |

| Hydrogen Bond (O-H···N) | 2.65 Å |

Comparative studies of similar octahydroisoindole derivatives reveal that substituent electronic effects significantly influence ring strain and torsional angles. For instance, electron-donating groups like -NH$$_2$$ enhance the basicity of the pyrrolidine nitrogen, altering its hydrogen-bonding capacity.

Comparative Analysis of Isoindole Derivatives in Heterocyclic Chemistry

Isoindole derivatives are pivotal in medicinal and materials chemistry due to their structural diversity. The fully saturated octahydroisoindole core of this compound contrasts with aromatic isoindoles, offering distinct electronic and steric properties.

Structural and Functional Comparisons:

Saturation vs. Aromaticity :

Substituent Effects :

Table 3: Comparison of Isoindole Derivatives

| Compound | Core Structure | Key Substituents | Applications |

|---|---|---|---|

| This Compound | Octahydroisoindole | -CH$$2$$OH, -CH$$2$$CH$$2$$NH$$2$$ | Synthetic intermediate, ligand design |

| Thalidomide | Isoindole-1,3-dione | Phthalimide | Immunomodulatory drug |

| cis-Octahydroisoindole | Octahydroisoindole | -H, -CH$$_3$$ | Miglitol precursor |

Properties

IUPAC Name |

[2-(2-aminoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-5-6-13-7-10-3-1-2-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYBQFZQIKJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2-Aminoethyl Precursors and Cyclohexanone Derivatives

A common route involves starting with a cyclohexanone derivative, which is reacted with 2-aminoethylamine or its protected derivatives. The key steps include:

- Formation of an imine or Schiff base between the ketone and the amino group.

- Intramolecular cyclization to form the isoindole ring system.

- Reduction (e.g., catalytic hydrogenation or chemical reductants) to saturate the ring system, yielding the octahydro derivative.

- Introduction or preservation of the methanol group at the 3a position, often via selective reduction of a corresponding aldehyde or ester intermediate.

Use of Halogenated Aminoalkyl Intermediates

Another approach involves:

- Using halogenated aminoalkyl compounds (e.g., 2-chloroethylamine derivatives) that react with bicyclic nitrogen-containing intermediates.

- Nucleophilic substitution to introduce the aminoethyl side chain.

- Subsequent functional group manipulation to install the methanol group.

This method leverages the reactivity of halogenated precursors to build the side chain selectively.

Multi-Component Syntheses Using Synthons

Advanced synthetic routes utilize multi-component reactions combining:

- A one-atom synthon (e.g., nitrogen source)

- A five-atom synthon (e.g., cyclohexane derivatives)

These synthons combine under controlled conditions to form the bicyclic isoindole core with the desired substituents. Such methods allow for stereochemical control and functional group compatibility.

Reaction Conditions and Catalysts

- Catalytic hydrogenation is frequently employed to reduce unsaturated intermediates to the octahydro form.

- Acidic or basic conditions are adjusted to favor cyclization and imine formation.

- Protecting groups may be used on amino groups to prevent side reactions during ring closure.

- Solvents such as ethanol, methanol, or dichloromethane are typical, depending on reagent solubility and reaction step.

Data Table: Summary of Key Synthetic Steps

| Step No. | Starting Material / Intermediate | Reaction Type | Conditions / Reagents | Outcome / Product |

|---|---|---|---|---|

| 1 | Cyclohexanone derivative + 2-aminoethylamine | Imine formation | Mild acid catalyst, room temperature | Schiff base intermediate |

| 2 | Schiff base intermediate | Intramolecular cyclization | Heating or reflux | Isoindole ring system formation |

| 3 | Unsaturated bicyclic intermediate | Catalytic hydrogenation | H2 gas, Pd/C catalyst, mild pressure | Octahydro-isoindole core |

| 4 | Bicyclic intermediate | Functional group modification | NaBH4 or LiAlH4 for reduction | Introduction of methanol group at 3a position |

| 5 | Halogenated aminoalkyl intermediate | Nucleophilic substitution | Base (e.g., K2CO3), solvent (DMF) | Attachment of 2-aminoethyl side chain |

Research Findings and Optimization

- Stereoselectivity is critical; controlling ring closure conditions and choice of reducing agents can influence the stereochemical outcome at the 3a position.

- Yield optimization often involves protecting amino groups during cyclization to prevent polymerization or side reactions.

- Purification typically requires chromatographic techniques or recrystallization due to the presence of multiple functional groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: Reduction reactions can further modify its amine group.

Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide for transforming hydroxyl to carbonyl.

Reduction: Lithium aluminium hydride for reducing imines or amines to alcohols.

Substitution: Alkyl halides or sulfonates as electrophiles for substitution reactions.

Major Products Formed

Oxidation: Aldehyde or ketone derivatives.

Reduction: Corresponding reduced amines or alcohols.

Substitution: Varied substituted amine or hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Its isoindole framework is of particular interest as it is commonly found in various pharmacologically active compounds.

Case Study: Neuroprotective Effects

Recent studies have indicated that derivatives of isoindole compounds exhibit neuroprotective effects. For instance, a study demonstrated that similar compounds could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests that (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol may have similar protective properties against neurodegenerative diseases .

Drug Discovery

This compound is part of ongoing fragment-based drug discovery efforts. Its relatively small size and specific functional groups make it a suitable candidate for library synthesis aimed at identifying novel drug candidates.

Fragment-Based Drug Discovery

In fragment-based drug discovery, small molecules are screened for their ability to bind to biological targets. The unique structure of this compound allows it to interact with various protein targets, potentially leading to the development of new therapeutics .

Potential Applications in Biochemistry

The compound's properties suggest possible applications in biochemistry as a building block for synthesizing more complex molecules. It may serve as a precursor in the synthesis of ligands for receptors or enzymes involved in critical biological processes.

Synthesis and Characterization

Research has shown that compounds with similar structures can be synthesized through various methods, including cyclization reactions and amine coupling techniques. The characterization of these compounds typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and potential therapeutic use. Preliminary toxicological assessments indicate that while some isoindole derivatives exhibit low toxicity, comprehensive studies are necessary to evaluate the safety of this specific compound .

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with biological targets. Its amine group can participate in the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The alcohol group may enhance solubility and influence the compound's pharmacokinetics.

Molecular Targets: Enzymes like monoamine oxidase or receptors such as G-protein coupled receptors.

Pathways Involved: Neurotransmission pathways, enzyme inhibition or activation pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-20-1)

- Molecular Formula: C₁₁H₁₁NO₂

- Functional Groups : Indole ring, acetic acid.

- Comparison: Unlike the target compound, this molecule lacks a bicyclic system and aminoethyl group. Its carboxylic acid group confers higher acidity (pKa ~4-5) compared to the target’s alcohol (pKa ~16-18) and amine (pKa ~9-11) groups. The indole core may impart aromatic stacking interactions absent in the saturated isoindol system.

2-(Ethylmethylamino)ethanol (CAS 2893-43-8)

- Molecular Formula: C₅H₁₃NO

- Functional Groups: Amino alcohol.

- Comparison: This simpler analog shares the amino alcohol motif but lacks the bicyclic framework. The octahydro-isoindol ring in the target compound increases molecular weight (~196 g/mol vs. 103 g/mol) and hydrophobicity (logP ~1.5 vs.

3-((2R,3R,3aS)-2,8-Dimethylpyrrolo[2,3-b]indol-3-yl)methanol

- Molecular Formula : C₁₃H₁₆N₂O

- Functional Groups: Pyrroloindole, methanol.

- Comparison: Both compounds feature fused bicyclic systems and methanol substituents. However, the pyrroloindole core in this analog is aromatic, whereas the target’s octahydro-isoindol is saturated. Stereochemistry (2R,3R,3aS) in the analog highlights the importance of chiral centers in pharmacological activity—a factor that may apply to the target compound.

Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride (CAS 101231-37-2)

- Molecular Formula : C₂₃H₂₃ClN₂O

- Functional Groups: Indolone, benzylaminoethyl, hydrochloride salt.

- Comparison: The hydrochloride salt form indicates protonation of the amine group, suggesting the target compound’s aminoethyl group may also form salts. The benzyl and phenyl substituents enhance lipophilicity, contrasting with the target’s simpler substituents.

Physicochemical Properties

Biological Activity

The compound (2-(2-aminoethyl)octahydro-3aH-isoindol-3a-yl)methanol , also known as a derivative of isoindole, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₅N₃O. Its structure features a bicyclic isoindole core with an aminoethyl side chain and a hydroxymethyl group, which may influence its biological interactions.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Neuroprotective Activity : Studies suggest that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antidepressant Properties : Some derivatives have shown promise in preclinical models for depression, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Antitumor Activity : Preliminary data indicate that certain isoindole compounds may inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

The biological activity of this compound is thought to involve:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors) may mediate its neuropharmacological effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell signaling pathways could contribute to its antitumor effects.

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of isoindole derivatives in a rat model of ischemic stroke. The compound demonstrated significant reductions in infarct size and improved neurological scores compared to control groups. This suggests a protective role against ischemic damage, likely through antioxidant mechanisms.

Case Study 2: Antidepressant-like Effects

In a murine model, this compound was administered in chronic mild stress protocols. Results showed a decrease in despair behavior in forced swim tests, indicating potential antidepressant-like effects. The mechanism was hypothesized to involve serotonergic pathways.

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Q & A

Q. What statistical frameworks are appropriate for analyzing synergistic or antagonistic effects in combination therapies?

- Methodological Answer : Bliss independence or Chou-Talalay models (Combination Index) quantify synergy. Isobolograms and response surface methodology (RSM) visualize interactions. Non-linear regression (e.g., GraphPad Prism) fits data to cooperative binding equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.